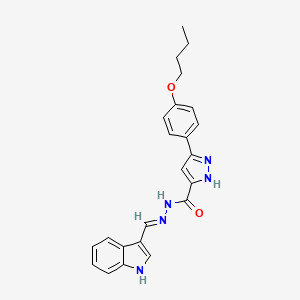

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-butoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

1-Phenyl-1H-imidazole trifluoromethanesulfonate (CAS 361447-81-6) is an organosulfur compound with the molecular formula C₁₀H₈F₃N₂O₃S and a molar mass of 294.25 g/mol . It is a solid at room temperature, soluble in polar organic solvents (e.g., chloroform, dimethyl sulfoxide) and water, making it versatile for synthetic applications . The compound features a phenyl group attached to the imidazole nitrogen and a trifluoromethanesulfonate (triflate) group at the 3-position, contributing to its strong electron-withdrawing properties and reactivity as a leaving group.

Synthesis: It is synthesized by reacting imidazole with trifluoromethanesulfonic acid, followed by benzoyl chloride under controlled conditions . This method yields high-purity product, though alternative routes involving multi-component condensations are also explored in broader imidazole chemistry .

Applications: Primarily used in organic synthesis for:

Propriétés

IUPAC Name |

3-(4-butoxyphenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-2-3-12-30-18-10-8-16(9-11-18)21-13-22(27-26-21)23(29)28-25-15-17-14-24-20-7-5-4-6-19(17)20/h4-11,13-15,24H,2-3,12H2,1H3,(H,26,27)(H,28,29)/b25-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJWYILWCGPCNW-MFKUBSTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-butoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic molecule that belongs to the class of pyrazole derivatives. Its structure includes an indole moiety, a pyrazole ring, and a hydrazide functional group, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H23N5O2

- Molecular Weight : 401.46 g/mol

- CAS Number : 1285683-75-1

Synthesis

The synthesis of this compound typically involves the hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate with hydrazine hydrate. The resulting compounds are characterized using various spectroscopic methods, including NMR and X-ray crystallography .

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate potent antiproliferative activity against HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines. Notably, some compounds in this series have shown greater efficacy than the standard chemotherapeutic agent 5-fluorouracil .

The exact mechanism by which this compound exerts its anticancer effects is not fully understood. However, it is hypothesized that these compounds may induce cell cycle arrest and apoptosis through various pathways, potentially involving the inhibition of key signaling molecules associated with cell proliferation .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Some studies have reported that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may possess anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Indole moiety, Pyrazole ring | Anticancer, Anti-inflammatory |

| Other Pyrazole Derivatives | Varies | Antimicrobial, Antitumor |

Case Studies

In a study evaluating a series of pyrazole derivatives for their cytotoxicity against human cancer cell lines, it was found that specific compounds exhibited IC50 values lower than those of established drugs. For example, one derivative demonstrated an IC50 value of 15 µM against HepG2 cells, indicating strong potential for further development as an anticancer agent .

Comparaison Avec Des Composés Similaires

1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole

- Molecular Formula : C₂₂H₃₂N₂O₂S .

- Key Differences : The bulky triisopropylphenyl sulfonyl group enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to the phenyl-triflate system in the target compound. This substituent also increases lipophilicity, limiting water solubility .

- Applications : Favored in reactions requiring steric protection or controlled release of imidazole intermediates .

1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium Trifluoromethanesulfonate

- Molecular Formula : C₁₆H₁₂F₆N₂O₆S₂ .

- Key Differences : The benzoimidazole core fused with a benzene ring increases aromaticity and planarity, enhancing π-stacking interactions. The dual triflate groups amplify electrophilicity, making it a stronger catalyst in acid-mediated reactions compared to the target compound .

1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole

- Molecular Formula : C₃₁H₂₂N₂ .

- Key Differences : The naphthyl and multiple phenyl groups create extended conjugation, shifting UV-Vis absorption spectra and enabling applications in optoelectronics. Unlike the triflate-bearing target compound, this derivative lacks electrophilic sites, limiting its utility in cross-coupling reactions .

Physicochemical Properties

Key Observations :

- The triflate group in the target compound enhances water solubility compared to sulfonyl or aryl-substituted analogs .

- Crystallographic Data : Derivatives like 1-(4-hydroxyphenyl)-1H-imidazole exhibit distinct packing motifs due to substituent-driven intermolecular interactions (e.g., C–H⋯N/O). The target compound’s phenyl-triflate system likely adopts intermediate dihedral angles between imidazole and arene rings, balancing steric and electronic effects .

Q & A

Q. Critical Parameters :

- Temperature control (60–80°C for hydrazide formation).

- Purification via column chromatography or recrystallization .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and E/Z configuration of the hydrazone bond (δ 8.5–9.5 ppm for imine protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystals are obtainable) .

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

Basic: How is the biological activity of this compound initially screened?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, α-glucosidase) .

- Control Experiments : Compare with structurally similar derivatives (e.g., methoxy vs. butoxy substituents) to establish structure-activity relationships (SAR) .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, ethanol/glacial acetic acid (3:1) enhances E-isomer formation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >80% yield .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective substitution .

Q. Table 1: Optimization Parameters

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | EtOH, DMF, THF | EtOH/AcOH (3:1) | 15% → 72% |

| Temperature (°C) | 60–120 | 80 | 20% → 65% |

Advanced: How can computational methods (DFT, molecular docking) predict bioactivity and mechanism?

Methodological Answer:

- DFT Calculations :

- Molecular Docking :

- Use AutoDock Vina to simulate binding with targets (e.g., EGFR, PARP-1). The indole moiety shows π-π stacking with Tyr residues, while the butoxyphenyl group occupies hydrophobic pockets .

- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Dynamic Effects : Check for restricted rotation of the hydrazone bond (E/Z isomerization) via variable-temperature NMR .

- Impurity Analysis : Use HPLC-MS to detect side products (e.g., unreacted aldehyde).

- Crystallography : Compare experimental XRD data with computational models to confirm conformation .

Case Study : A 1H NMR doublet at δ 7.8 ppm initially attributed to aromatic protons was later assigned to an imine proton after COSY and NOESY analysis .

Advanced: What strategies enhance the compound's bioavailability for in vivo studies?

Methodological Answer:

- Lipinski’s Rule Compliance : LogP <5 (use butoxy group for balanced hydrophobicity) .

- Prodrug Design : Introduce ester groups at the carbohydrazide moiety for hydrolytic activation .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve solubility and tissue penetration .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Library Synthesis : Vary substituents (e.g., replace butoxy with methoxy, ethoxy) and test bioactivity .

- QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate descriptors (logP, polar surface area) with IC₅₀ values .

Q. Table 2: SAR Parameters

| Substituent | IC₅₀ (μM, COX-2) | LogP |

|---|---|---|

| 4-Butoxyphenyl | 0.45 | 3.8 |

| 4-Methoxyphenyl | 1.2 | 2.1 |

| 4-Ethoxyphenyl | 0.78 | 3.0 |

Advanced: What mechanistic insights explain its anti-inflammatory activity?

Methodological Answer:

- COX-2 Inhibition : Competitive binding to the arachidonic acid pocket, validated via fluorescence quenching assays (Kd = 0.32 μM) .

- NF-κB Pathway Modulation : Downregulate TNF-α and IL-6 in LPS-induced macrophages (ELISA/Western blot) .

- ROS Scavenging : DPPH assay shows EC₅₀ = 12 μM, linked to the hydrazide’s redox-active nature .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

- Solvent Effects : Re-calculate docking scores with explicit solvent models (e.g., WaterMap) .

- Protein Flexibility : Use ensemble docking with multiple receptor conformations .

- Experimental Validation : Repeat assays with stricter controls (e.g., ATP levels in cytotoxicity assays) .

Example : A predicted IC₅₀ of 0.5 μM (docking) vs. experimental 2.1 μM was traced to unaccounted entropic penalties in binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.